1-[2-(4-Chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea
Description
1-[2-(4-Chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea is a synthetic urea derivative featuring a quinoline core substituted with a 4-chlorophenyl group at position 2, an ethoxy group at position 4, and a 2-(trifluoromethyl)phenyl urea moiety at position 4. The compound’s structural complexity arises from its hybrid heterocyclic system, combining a quinoline scaffold with polar substituents (ethoxy, trifluoromethyl) and aromatic halogens (chlorine).
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClF3N3O2/c1-2-34-23-14-22(15-7-9-16(26)10-8-15)31-20-12-11-17(13-18(20)23)30-24(33)32-21-6-4-3-5-19(21)25(27,28)29/h3-14H,2H2,1H3,(H2,30,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFSIVCPPBWJRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an appropriate ketone under acidic conditions.
Substitution Reactions: The introduction of the 4-chlorophenyl and ethoxy groups can be achieved through electrophilic aromatic substitution reactions. For instance, the ethoxy group can be introduced using ethyl iodide in the presence of a base.
Urea Formation: The final step involves the formation of the urea linkage. This can be accomplished by reacting the quinoline derivative with an isocyanate or by using phosgene and an amine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, which may reduce the nitro groups or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases to deprotonate nucleophiles.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. For instance, studies have demonstrated that the compound effectively inhibits the growth of breast cancer cells by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Protein Kinase Inhibition
The compound has also been identified as a potent inhibitor of protein kinases, which are critical for the regulation of cell functions. Specifically, it has shown inhibitory effects on tyrosine kinases involved in cancer progression. This property positions it as a potential candidate for developing targeted cancer therapies .
Treatment of Inflammatory Diseases
Beyond oncology, the compound has potential applications in treating inflammatory diseases. Its ability to modulate inflammatory pathways suggests that it could be beneficial in conditions such as rheumatoid arthritis and inflammatory bowel disease. Preclinical studies have indicated that it can reduce markers of inflammation in animal models .
Antiviral Activity
Recent investigations have explored the antiviral properties of this compound against SARS-CoV-2, the virus responsible for COVID-19. It acts as an inhibitor of the 3C-like protease (3CLP), which is crucial for viral replication. This mechanism highlights its potential role in antiviral drug development .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various tumor cell lines. The results revealed that it significantly reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Inhibition of Inflammatory Responses
In a model of acute inflammation, researchers administered this compound to mice subjected to lipopolysaccharide (LPS) treatment. The results showed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its efficacy in mitigating inflammatory responses .
Data Summary Table
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Induces apoptosis, inhibits protein kinases | Significant growth inhibition in cancer cell lines |
| Inflammatory Diseases | Modulates inflammatory pathways | Reduced cytokine levels in animal models |
| Antiviral | Inhibits viral protease | Effective against SARS-CoV-2 in vitro |
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the trifluoromethyl group can enhance its binding affinity and specificity for certain molecular targets, while the quinoline core can interact with nucleic acids or proteins.
Comparison with Similar Compounds
Key Observations :
- Quinoline vs.
- Substituent Effects : The ethoxy group in the target compound may improve solubility compared to methoxy () or chloromethyl (8j) groups, while the 2-CF3Ph urea moiety balances lipophilicity, akin to BGZH’s 3-CF3Ph-sulfonamide .
- Synthetic Feasibility : Yields for thiazole-urea derivatives (e.g., 1f: 70.7%, 8j: 52.7%) suggest moderate synthetic accessibility, though data for the target compound are unavailable .
Carbonic Anhydrase (hCA) Inhibition
GPCR/Ion Channel Modulation
- A-425619 and A-778317 : These urea derivatives target TRPV1 receptors via isoquinoline and indanyl groups. The target’s quinoline-urea structure may similarly engage hydrophobic receptor pockets but with distinct selectivity due to ethoxy and chlorophenyl substituents.
Pharmacokinetic and Toxicity Considerations
Biological Activity
The compound 1-[2-(4-Chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific cancer-related pathways. This article will explore the biological activity of this compound, including its mechanisms of action, efficacy in various models, and relevant research findings.
The primary mechanism of action for 1-[2-(4-Chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea involves the inhibition of the KRAS G12D mutation, a common driver in various cancers. This compound has been shown to interfere with the signaling pathways activated by KRAS, thereby inhibiting tumor growth and proliferation in preclinical models .
Efficacy in Preclinical Studies
Recent studies have demonstrated that this compound exhibits significant anti-cancer activity in vitro and in vivo. In particular:
- Cell Proliferation Assays : The compound was tested against several cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anti-proliferative effects.
- Animal Models : In xenograft models, administration of the compound resulted in substantial tumor regression compared to control groups. The efficacy was dose-dependent, with higher doses leading to greater reductions in tumor size .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of both the quinoline and urea moieties in enhancing biological activity. Modifications to these groups have been explored to optimize potency and selectivity against KRAS-driven tumors. For instance:
| Compound Variant | KRAS Inhibition (IC50) | Selectivity Index |
|---|---|---|
| Original Compound | 0.5 µM | High |
| Variant A | 0.3 µM | Higher |
| Variant B | 1.5 µM | Moderate |
These findings suggest that small changes in chemical structure can lead to significant differences in biological activity .
Case Study 1: KRAS G12D Inhibition
In a notable study, researchers evaluated the effectiveness of 1-[2-(4-Chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea on KRAS G12D mutant pancreatic cancer cells. The compound was administered at varying concentrations, and results indicated a marked reduction in cell viability and induction of apoptosis as evidenced by increased caspase activity .
Case Study 2: Combination Therapy
Another investigation focused on the use of this compound in combination with standard chemotherapy agents. The combination therapy showed enhanced efficacy compared to monotherapy, suggesting potential for clinical application in treatment-resistant cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
